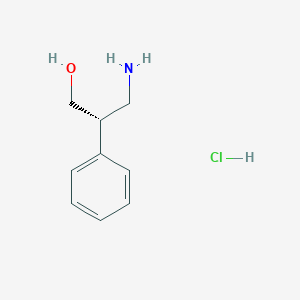

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride

Descripción general

Descripción

®-3-Amino-2-phenyl-propan-1-ol, hydrochloride is a chiral compound with significant importance in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s chiral nature makes it valuable in the production of enantiomerically pure substances, which are crucial in the development of drugs and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-Amino-2-phenyl-propanal using chiral catalysts or reagents. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride often involves the use of large-scale hydrogenation reactors. The process includes the use of chiral catalysts and hydrogen gas to reduce the precursor compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-2-phenyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Amino-2-phenyl-propanal or 3-Amino-2-phenyl-propanone.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Key Role as an Intermediate:

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride is utilized as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine and Tomoxetine. These compounds are widely used in the treatment of depression and attention deficit hyperactivity disorder (ADHD) respectively .

Table 1: Pharmaceuticals Derived from (R)-3-Amino-2-phenyl-propan-1-ol

| Pharmaceutical | Use | Derived From |

|---|---|---|

| Fluoxetine | Antidepressant | (R)-3-Amino-2-phenyl-propan-1-ol |

| Tomoxetine | ADHD treatment | (R)-3-Amino-2-phenyl-propan-1-ol |

| Nisoxetine | Antidepressant | (R)-3-Amino-2-phenyl-propan-1-ol |

Chiral Ligands in Asymmetric Synthesis

Formation of Chiral Schiff Bases:

The compound can undergo condensation reactions to form chiral Schiff bases with various aldehydes. These Schiff bases are significant in asymmetric synthesis, where they can act as ligands in catalytic processes. This application is crucial for developing new chiral catalysts that enhance reaction selectivity and efficiency .

Case Study:

A study demonstrated that (R)-3-Amino-2-phenyl-propan-1-ol could react with salicylaldehydes to produce tridentate chiral Schiff base ligands. These ligands were shown to form stable metal-organic frameworks, which have potential applications in catalysis and material science .

Antimicrobial Properties:

Recent research has indicated that derivatives of (R)-3-Amino-2-phenyl-propan-1-ol can enhance the antimicrobial activity of existing antibiotics against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). This finding opens pathways for developing new therapeutic strategies against antibiotic resistance .

Chemical Properties and Safety

Physical Characteristics:

this compound has a molecular weight of 151.21 g/mol and is characterized by its amine and hydroxyl functional groups. It exhibits significant optical activity, which is essential for its applications in asymmetric synthesis .

Safety Information:

The compound is classified as hazardous; appropriate safety measures must be taken when handling it, including the use of personal protective equipment such as gloves and goggles .

Mecanismo De Acción

The mechanism of action of ®-3-Amino-2-phenyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in the development of drugs that require high specificity and minimal side effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-2-phenyl-propan-1-ol, hydrochloride: The enantiomer of the compound, which may have different biological activities.

Phenylephrine hydrochloride: A structurally similar compound used as a decongestant and vasopressor.

Norephedrine hydrochloride: Another similar compound with stimulant and appetite suppressant properties.

Uniqueness

®-3-Amino-2-phenyl-propan-1-ol, hydrochloride is unique due to its chiral nature and its ability to form enantiomerically pure substances. This property is particularly valuable in the pharmaceutical industry, where the enantiomeric purity of a drug can significantly impact its efficacy and safety.

Actividad Biológica

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological significance, mechanisms of action, and applications in pharmaceutical research, supported by relevant data and studies.

Chemical Structure and Properties

The compound has the molecular formula C9H14ClNO and is characterized by a phenyl group linked to a propanol backbone with an amino group. The hydrochloride salt form enhances its solubility in water, facilitating its use in biochemical applications.

The biological activity of (R)-3-Amino-2-phenyl-propan-1-ol primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds, which is crucial for modulating enzyme activity. Research indicates that this compound may act as either an inhibitor or an activator depending on the context of its application.

1. Neuromodulatory Effects

(R)-3-Amino-2-phenyl-propan-1-ol has been studied for its neuromodulatory and neuroprotective effects. It exhibits sympathomimetic activity, which may have implications for treating neurological disorders by influencing neurotransmitter systems.

2. Enzyme Inhibition

The compound is investigated for its role in enzyme inhibition. It has been shown to interact with various enzymes, potentially modulating metabolic pathways relevant to drug development.

3. Chiral Building Block

Due to its unique stereochemistry, (R)-3-Amino-2-phenyl-propan-1-ol serves as a chiral building block in synthesizing complex organic molecules, particularly in pharmaceutical research.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of (R)-3-Amino-2-phenyl-propan-1-ol against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-phenylpropan-1-ol | Stereoisomer with opposite chirality | Different biological activity profile |

| 3-Amino-2-methylpropan-1-ol | Methyl group instead of phenyl | Potentially different pharmacokinetics |

| (R)-2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorinated phenyl group | Variations in receptor binding and activity |

The distinct stereochemistry and functional groups of (R)-3-Amino-2-phenyl-propan-1-ol contribute to its specific biological properties and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-3-Amino-2-phenyl-propan-1-ol:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (R)-3-Amino-2-phenyl-propan-1-ol in models of neurodegeneration. Results indicated that the compound could reduce neuronal apoptosis and enhance cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Enzyme Interaction

Research focused on the interaction of (R)-3-Amino-2-phenyl-propan-1-ol with key metabolic enzymes demonstrated that it could effectively inhibit certain enzymatic activities, leading to altered metabolic pathways. This finding supports its role as a potential therapeutic agent in conditions where enzyme modulation is beneficial.

Propiedades

IUPAC Name |

(2S)-3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.